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molecular formula C8H6BrClO B1590970 1-(4-Bromo-2-chlorophenyl)ethanone CAS No. 252561-81-2

1-(4-Bromo-2-chlorophenyl)ethanone

Cat. No. B1590970
M. Wt: 233.49 g/mol
InChI Key: QYKIWOVJASCUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608095B2

Procedure details

To a stirred solution of 1-(4-bromo-2-chlorophenyl)-1-ethanone (11.58 g, 50 mmol) in dioxane (12 ml) was added a solution of bromine (8.12 g, 51 mmol) in dioxane (46 ml), and the mixture was stirred for 3 hours. Then the volatile was evaporated in vacuo. The residue was used for next reaction without purification. (15.6 g, 99% yield).
Quantity
11.58 g
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([Cl:11])[CH:3]=1.[Br:12]Br>O1CCOCC1>[Br:12][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[Cl:11])=[O:10]

Inputs

Step One
Name
Quantity
11.58 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)=O)Cl
Name
Quantity
8.12 g
Type
reactant
Smiles
BrBr
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
46 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the volatile was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was used for next reaction without purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrCC(=O)C1=C(C=C(C=C1)Br)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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